molecular formula C21H23NO2 B4304492 3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE

3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE

Cat. No.: B4304492
M. Wt: 321.4 g/mol
InChI Key: KAINGYYOEYQZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE is a complex organic compound that belongs to the class of naphthoxazoles. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazole ring. The presence of the phenylethyl group and the dimethyl substitutions further adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene ring: This can be achieved through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.

    Oxazole ring formation: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Final assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones or oxazole oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthoxazole derivatives: Compounds with similar naphthalene and oxazole ring structures.

    Phenylethyl-substituted compounds: Compounds with phenylethyl groups attached to various ring systems.

Uniqueness

The uniqueness of 3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE lies in its specific combination of structural features, including the fused naphthalene and oxazole rings, the phenylethyl group, and the dimethyl substitutions. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3a,9b-dimethyl-1-(2-phenylethyl)-4,5-dihydrobenzo[e][1,3]benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-20-14-12-17-10-6-7-11-18(17)21(20,2)22(19(23)24-20)15-13-16-8-4-3-5-9-16/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAINGYYOEYQZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=CC=CC=C3C1(N(C(=O)O2)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE
Reactant of Route 2
Reactant of Route 2
3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE
Reactant of Route 3
3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE
Reactant of Route 4
3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE
Reactant of Route 5
Reactant of Route 5
3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE
Reactant of Route 6
3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE

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